alpha-Chlorobenzaldoxime
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Overview
Description
Alpha-Chlorobenzaldoxime: is a chemical compound with the molecular formula C7H6ClNO . It is a derivative of benzaldoxime where a chlorine atom is substituted at the alpha position. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Chlorobenzaldoxime can be synthesized through the chlorination of benzaldoxime. The process involves dissolving benzaldoxime in chloroform and cooling the solution to -2°C. Dry chlorine gas is then bubbled through the solution while maintaining the temperature below -2°C. After the chlorination is complete, the solvent is removed under reduced pressure, and the product is crystallized from petroleum ether .
Industrial Production Methods: For industrial production, this compound can be produced by dropping an aqueous sodium hypochlorite solution into a mixed oil/water dispersion containing benzaldoxime. This method ensures a controlled reaction and high yield .
Chemical Reactions Analysis
Types of Reactions: Alpha-Chlorobenzaldoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Produces nitriles.
Reduction: Produces amines.
Substitution: Produces substituted oximes or other derivatives depending on the nucleophile used
Scientific Research Applications
Alpha-Chlorobenzaldoxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a precursor for biologically active molecules.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of alpha-Chlorobenzaldoxime involves its interaction with molecular targets through its reactive oxime group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Benzaldoxime: The parent compound without the chlorine substitution.
Para-Chlorobenzaldoxime: A similar compound with the chlorine atom at the para position.
Ortho-Chlorobenzaldoxime: A similar compound with the chlorine atom at the ortho position.
Uniqueness: Alpha-Chlorobenzaldoxime is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in certain synthetic applications where other isomers might not be as effective .
Properties
IUPAC Name |
(E)-N-hydroxybenzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHKODORJRRYBU-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698-16-8 |
Source
|
Record name | alpha-chlorobenzaldoxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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